molecular formula C21H16N4O3S B2499563 N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 894997-84-3

N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2499563
CAS No.: 894997-84-3
M. Wt: 404.44
InChI Key: YCHLLIMDNNKNGT-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a nitro group, and a pyridinylmethyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance yield and reduce reaction time .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-5-2-9-18-19(14)23-21(29-18)24(13-15-6-4-10-22-12-15)20(26)16-7-3-8-17(11-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHLLIMDNNKNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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